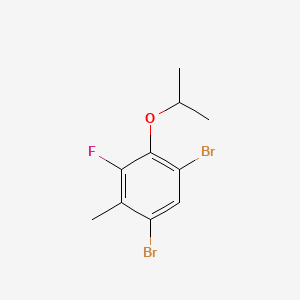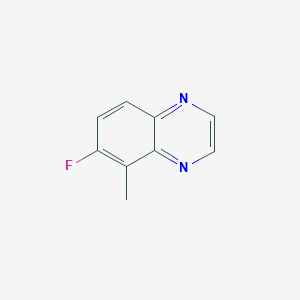
6-Fluoro-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoxaline structure enhances its biological activity and chemical stability, making this compound a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylquinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-fluoroaniline with 1,2-dicarbonyl compounds such as glyoxal or diketones in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires refluxing in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
6-Fluoro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
6-Fluoro-5-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is used in the development of new antimicrobial agents.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.
作用機序
The mechanism of action of 6-Fluoro-5-methylquinoxaline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death . The incorporation of the fluorine atom enhances the compound’s binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 6-Fluoroquinoline
- 5-Methylquinoxaline
- 6-Fluoro-4-hydroxyquinoline
- 6-Fluoro-2-methylquinoline
Comparison
6-Fluoro-5-methylquinoxaline is unique due to the presence of both a fluorine atom and a methyl group on the quinoxaline ring. This combination enhances its biological activity and chemical stability compared to similar compounds. For example, 6-Fluoroquinoline lacks the methyl group, which may result in different biological properties. Similarly, 5-Methylquinoxaline does not have the fluorine atom, which can affect its chemical reactivity and stability .
特性
分子式 |
C9H7FN2 |
|---|---|
分子量 |
162.16 g/mol |
IUPAC名 |
6-fluoro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
InChIキー |
OUSISOACRKUKRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NC=CN=C12)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
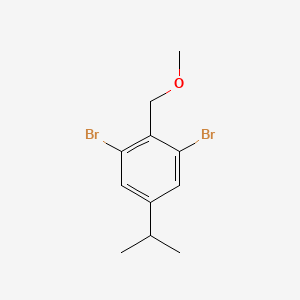
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
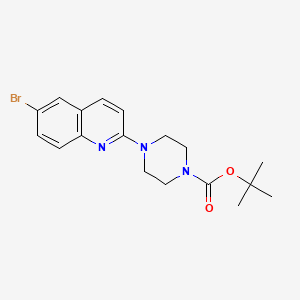
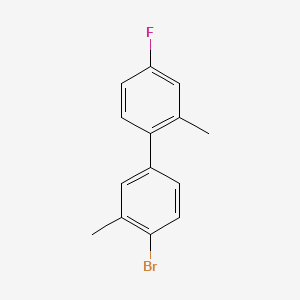
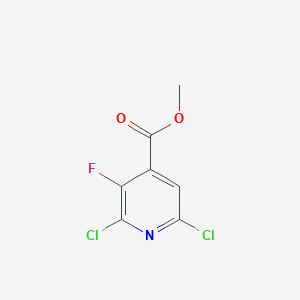

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
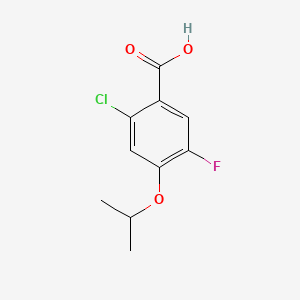
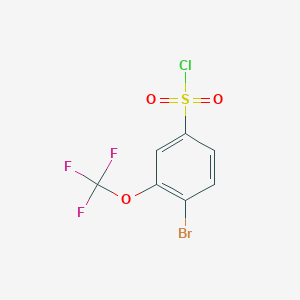
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)
